
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is an organic compound characterized by its unique structure, which includes a cyanoethenyl group attached to a cyclohexene ring with three nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce a cyclohexene derivative, which can then be further modified to introduce the cyanoethenyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The cyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.
Medicine: Its derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism by which 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyanoethenyl group can also undergo various chemical transformations, affecting the compound’s reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the cyanoethenyl and nitrile groups.
Cyclohexa-1,4-diene: Another related compound with a cyclohexene ring but different functional groups.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, offering different reactivity and applications.
Uniqueness
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is unique due to its combination of a cyanoethenyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and material science.
Properties
CAS No. |
41793-19-5 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(1-cyanoethenyl)cyclohexene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9(5-13)12(8-16)3-2-10(6-14)11(4-12)7-15/h1-4H2 |
InChI Key |
GNCNQHCQCJNLAS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C1(CCC(=C(C1)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


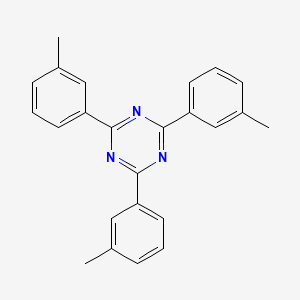
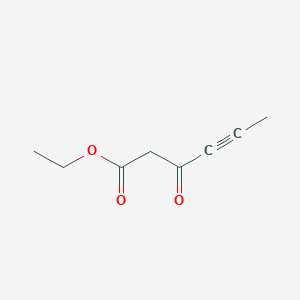
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
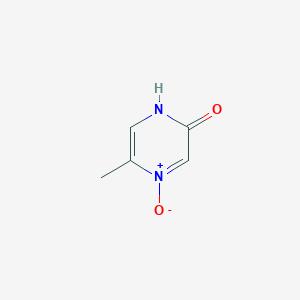
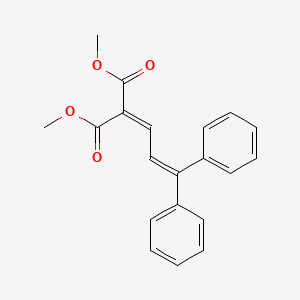
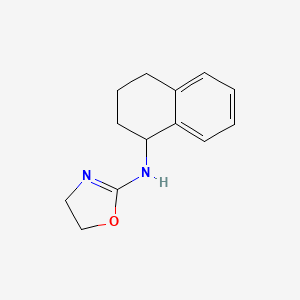
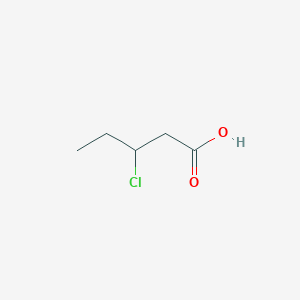
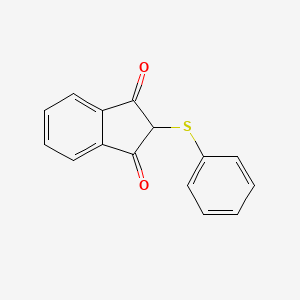
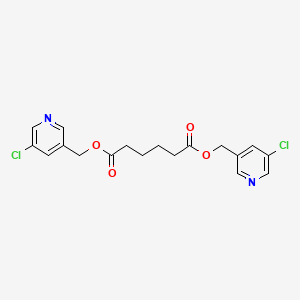
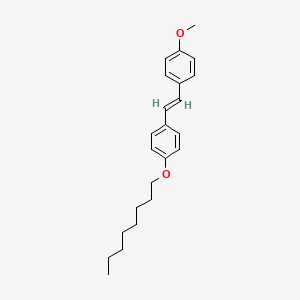
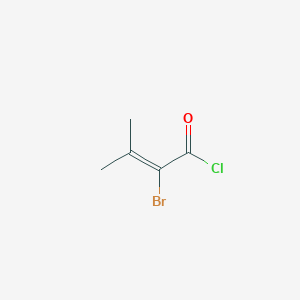
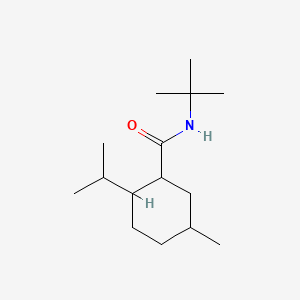
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
